2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo-
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Overview
Description
2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- is a chemical compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features multiple functional groups, including carboxylic acid, methoxy, and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- typically involves multi-step organic reactions. One common method includes the carboxylation of 1-chloronaphthalene, followed by further functional group modifications to introduce the methoxy and ketone groups . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran under inert atmospheres .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The carboxylic acid group can participate in esterification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and esterification reagents like alcohols and acid catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: Another derivative of naphthalene with a simpler structure, lacking the methoxy and ketone groups.
1,2,3,4-Tetrahydronaphthalene: A hydrogenated form of naphthalene without additional functional groups.
Uniqueness
2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized research and applications .
Properties
CAS No. |
41098-99-1 |
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Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5,8-dimethoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-17-10-3-4-11(18-2)12-8(10)5-7(13(15)16)6-9(12)14/h3-4,7H,5-6H2,1-2H3,(H,15,16) |
InChI Key |
QRQMXGLOVKDLKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC(CC(=O)C2=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
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